BenchChemオンラインストアへようこそ!

6-(4-butoxyphenyl)pyridazin-3(2H)-one

Lipophilicity Physicochemical Properties Drug Design

6-(4-Butoxyphenyl)pyridazin-3(2H)-one is a 6-aryl-3(2H)-pyridazinone derivative bearing a 4-butoxy substituent on the phenyl ring. Its molecular formula is C₁₄H₁₆N₂O₂ with a molecular weight of 244.29 g/mol.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 58897-53-3
Cat. No. B1524436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-butoxyphenyl)pyridazin-3(2H)-one
CAS58897-53-3
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C14H16N2O2/c1-2-3-10-18-12-6-4-11(5-7-12)13-8-9-14(17)16-15-13/h4-9H,2-3,10H2,1H3,(H,16,17)
InChIKeyCZDXBRXKRHVHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Butoxyphenyl)pyridazin-3(2H)-one (CAS 58897-53-3): Physicochemical Identity and Class Context


6-(4-Butoxyphenyl)pyridazin-3(2H)-one is a 6-aryl-3(2H)-pyridazinone derivative bearing a 4-butoxy substituent on the phenyl ring. Its molecular formula is C₁₄H₁₆N₂O₂ with a molecular weight of 244.29 g/mol [1]. The computed XLogP3-AA is 2.5, with one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. The 3(2H)-pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, historically associated with cardiotonic, antihypertensive, phosphodiesterase (PDE) inhibitory, and anti-inflammatory activities [2][3]. This compound is commercially supplied as a research chemical and synthetic building block, typically at ≥95% purity .

Procurement Risk Alert: Why 6-(4-Butoxyphenyl)pyridazin-3(2H)-one Cannot Be Replaced by Its Methoxy or Ethoxy Homologs


6-Aryl-3(2H)-pyridazinones with different para-alkoxy substituents (methoxy, ethoxy, butoxy) are not interchangeable due to substantial divergence in lipophilicity, molecular flexibility, and predicted pharmacokinetic behavior. The increasing alkyl chain length from methoxy to butoxy progressively elevates computed XLogP3 from 1.2 to 2.5 [1], which directly impacts membrane permeability, plasma protein binding, and metabolic clearance rates [2]. In the broader pyridazinone class, the para-substituent identity on the 6-phenyl ring is a critical determinant of vasorelaxant potency, with EC₅₀ values spanning over two orders of magnitude depending solely on the substituent type [3]. Substituting the butoxy compound with the methoxy or ethoxy analog in a structure-activity relationship (SAR) study would alter the lipophilic bulk and conformational freedom, confounding experimental outcomes. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 6-(4-Butoxyphenyl)pyridazin-3(2H)-one vs. Closest Analogs


Lipophilicity Gradient: 2.1-Fold Higher XLogP3 vs. Methoxy Homolog Enables Different Membrane Partitioning

The computed XLogP3-AA value for 6-(4-butoxyphenyl)pyridazin-3(2H)-one is 2.5 [1], compared to 1.2 for the methoxy analog (6-(4-methoxyphenyl)pyridazin-3(2H)-one) and 1.3 for the unsubstituted phenyl analog (6-phenylpyridazin-3(2H)-one) [2]. This represents a 2.1-fold and 1.9-fold increase in lipophilicity, respectively.

Lipophilicity Physicochemical Properties Drug Design

Rotatable Bond Count: 5-Fold Higher Conformational Flexibility vs. Unsubstituted Phenyl Analog

The target compound has 5 rotatable bonds [1], compared to only 1 rotatable bond for 6-phenylpyridazin-3(2H)-one [2] and 2 rotatable bonds for the methoxy analog . This 5-fold and 2.5-fold increase in conformational degrees of freedom directly influences binding entropy and the accessible conformational space during target engagement.

Molecular Flexibility Conformational Entropy SAR Studies

Aromatic vs. Dihydro Core: Distinct Biological Profile Inferred from NPY1R Screening Data

The 4,5-dihydro analog of this compound (6-(4-butoxyphenyl)-4,5-dihydropyridazin-3(2H)-one) was screened against the human Neuropeptide Y receptor type 1 (NPY1R) and exhibited an IC₅₀ of 13,600 nM (13.6 µM) [1]. While this represents modest affinity, it establishes a baseline for NPY1R engagement within this chemotype. The fully aromatic 3(2H)-pyridazinone core (the target compound) is structurally and electronically distinct (planar, conjugated system vs. the non-aromatic dihydro ring), which is known in the pyridazinone class to alter both target binding and metabolic stability [2].

Neuropeptide Y Receptor Target Engagement Receptor Screening

Synthetic Versatility: Butoxy Chain as a Traceless Modulator for Derivatization at N2 and C4/C5 Positions

The 4-butoxyphenyl group at C6 remains intact during common derivatization reactions at the N2 and C4/C5 positions of the pyridazinone ring. Documented analogs include 6-(4-butoxyphenyl)-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one and 6-(4-butoxyphenyl)-2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one , demonstrating that the butoxy substituent is compatible with further functionalization via N-alkylation and oxadiazole conjugation. This contrasts with the more reactive phenolic –OH analogs (e.g., 6-(4-hydroxyphenyl)pyridazin-3(2H)-one), which require hydroxyl protection during such transformations .

Chemical Biology Building Block Library Synthesis

Molecular Weight: 244.29 Da Positions Compound Within Lead-Like Chemical Space While Offering Sufficient Bulk for Hydrophobic Pocket Occupancy

With a molecular weight of 244.29 Da, 6-(4-butoxyphenyl)pyridazin-3(2H)-one sits comfortably within lead-like chemical space (MW < 350 Da) and fragment-based screening guidelines (MW < 300 Da) [1][2]. In comparison, the methoxy analog weighs 202.21 Da, the ethoxy analog 216.24 Da, and the unsubstituted phenyl analog 172.18 Da [3]. The incremental mass from the butoxy chain (ΔMW = 72.11 Da vs. phenyl) adds hydrophobic surface area without breaching drug-likeness thresholds, offering an intermediate bulk for probing hydrophobic clefts that smaller alkoxy groups cannot adequately fill.

Drug-Likeness Lead Optimization Fragment-Based Design

Optimal Procurement and Deployment Scenarios for 6-(4-Butoxyphenyl)pyridazin-3(2H)-one


Cardiovascular SAR Programs Requiring a Hydrophobic, Conformationally Flexible 6-Arylpyridazinone Scaffold

For research groups investigating vasorelaxant or cardiotonic pyridazinones, the butoxy compound provides a distinct hydrophobic anchor point (XLogP3 = 2.5) not achievable with the methoxy (XLogP3 = 1.2) or ethoxy homologs [1]. Its use in a congeneric series alongside the shorter-chain analogs allows systematic mapping of lipophilicity-activity relationships. The established vasorelaxant activity of closely related 6-(4-substitutedphenyl)-3-pyridazinones (EC₅₀ range 0.029–1.9 µM) [2] supports the rationale for including this compound in focused screening sets.

NPY Receptor Pharmacology: Probing the Role of Aromaticity in Target Engagement

The dihydro analog has confirmed NPY1R activity (IC₅₀ = 13.6 µM) [1]. The aromatic 6-(4-butoxyphenyl)pyridazin-3(2H)-one serves as the direct comparator for evaluating the impact of ring oxidation state on NPY receptor binding affinity and selectivity. Parallel testing of the aromatic and dihydro forms can delineate the pharmacophoric contribution of ring planarity and electron distribution, informing the design of improved NPY receptor ligands.

Parallel Library Synthesis: N2-Alkylation and Heterocycle Conjugation Without Protecting Group Interference

Medicinal chemistry teams building libraries of N2-substituted pyridazinones or oxadiazole-pyridazinone hybrids can leverage the butoxy compound as a stable, unprotected building block. Unlike the hydroxy analog (which requires protection/deprotection), the butoxy ether remains intact under standard N-alkylation conditions [1], reducing synthetic step count and improving overall yield in parallel synthesis workflows. Documented conjugates with 1,2,4-oxadiazole moieties confirm the feasibility of this approach [2].

Computational and Biophysical Studies on Hydrophobic Pocket Occupancy

The compound's 5 rotatable bonds and butoxy chain length make it a suitable probe for molecular dynamics simulations and X-ray crystallography studies aimed at understanding how flexible hydrophobic substituents engage protein binding pockets. When co-crystallized with target proteins (e.g., PDE isoforms or NPY receptors), the butoxy chain's electron density can reveal induced-fit conformational adaptations not observable with the rigid phenyl or short methoxy analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-butoxyphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.